6-(Dimethylamino)picolinaldehyde
Overview
Description
6-(Dimethylamino)picolinaldehyde is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes for Metal Detection
6-(Dimethylamino)picolinaldehyde has been utilized in the design of fluorescent probes for metal ion detection. For instance, a near-infrared fluorescent probe using this compound as part of its structure demonstrated specificity for Cu2+ ions, with a significant increase in fluorescence intensity, allowing for the detection of these ions in living cells (Fang, Xu, Luo, & Hong, 2020).
Synthesis of Polysubstituted Picolinaldehydes
The compound is also pivotal in the development of novel, environmentally benign methods for the synthesis of polysubstituted picolinaldehydes. These methods are crucial in organic and medicinal chemistry for the efficient assembly and direct C-H functionalization of N-heterocycles (Zhang et al., 2021).
Synthesis of Pyridine Derivatives
This compound plays a role in the synthesis of various pyridine derivatives, which are key intermediates in numerous chemical reactions. For example, its involvement in the preparation and oxidation of 2-(p-dimethylamino)-styryl-pyridine showcases its significance in pyridine chemistry (Pentimalli, 1961).
Catalysis and Chemical Transformations
This compound has been identified as a catalyst in the racemization of amino acids, demonstrating its potential in chemoenzymatic dynamic kinetic resolutions and indicating its utility in both organic synthesis and medicinal chemistry (Felten, Zhu, & Aron, 2010).
Development of Fluorescent Proton Sponge Analogues
Research has been conducted on derivatives of this compound for their properties as fluorescent proton sponge analogues. These studies contribute to our understanding of the chemical behavior and potential applications of these compounds in various fields, including materials science and molecular electronics (Pozharskii et al., 2016).
Applications in OLEDs
Additionally, this compound derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs), particularly in the development of green-emitting iridium(III) complexes (Jayabharathi, Thanikachalam, & Sathishkumar, 2015).
Corrosion Inhibition
Research into this compound derivatives has also been directed towards their application as corrosion inhibitors. Studies have shown their effectiveness in protecting metals, such as mild steel, in corrosive environments (Singh et al., 2016).
DNA Binding and Photocleavage
Complexes involving this compound have been studied for their ability to bind to DNA and induce photocleavage. This research provides insights into the potential biomedical applications of these complexes (Kawade et al., 2011).
Properties
IUPAC Name |
6-(dimethylamino)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-5-3-4-7(6-11)9-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIIARHSJJRHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578926 | |
Record name | 6-(Dimethylamino)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208110-83-2 | |
Record name | 6-(Dimethylamino)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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